tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate
Description
"tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate" is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 1-hydroxypropyl substituent at the 3-position of the pyrrolidine ring. Such functional groups make the compound valuable in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules or prodrugs targeting diseases like cancer .
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
IIEYBUNPTWMMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrrolidinol with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate" with structurally related pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
- Thiol-containing analogs (e.g., 3-mercapto derivatives) exhibit higher reactivity due to the sulfhydryl group, enabling disulfide bond formation or metal coordination, unlike the hydroxyl group in the target compound . Halogenated derivatives (e.g., iodine-substituted) show increased molecular weight and cost, likely due to synthetic complexity and halogenation steps .
Synthetic Considerations :
- The tert-butyl carbamate group in all analogs serves as a protective group for amines, facilitating selective deprotection during multistep syntheses .
- Chromatographic purification methods (e.g., flash column chromatography with hexane/EtOAc) are common for isolating tert-butyl pyrrolidine carboxylates, as seen in the synthesis of related compounds .
- Biological Relevance: Hydroxypropyl and pyrazinylamino derivatives are often intermediates in anticancer drug discovery, aligning with research on constrained FTY720 analogs that modulate sphingosine-1-phosphate receptors . Phenyl-substituted analogs may prioritize lipophilicity for blood-brain barrier penetration, whereas hydrophilic groups (e.g., hydroxyl) favor renal excretion .
Biological Activity
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate is an organic compound classified as a pyrrolidine derivative. Its unique structural features, including a tert-butyl group and a hydroxypropyl substituent, contribute to its biological activity. This article explores the compound's interactions with biological systems, its potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring with a tert-butyl group and a hydroxypropyl side chain, allowing for diverse chemical reactivity and interaction with biological molecules.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to engage in hydrogen bonding due to the hydroxyl group. This interaction can influence the activity of proteins and enzymes, making it significant in medicinal chemistry.
- Enzyme Interaction : The compound can act as both an inhibitor and an activator of various enzymes, depending on its binding affinity to specific molecular targets.
- Hydrogen Bonding : The presence of the hydroxyl group facilitates hydrogen bonding with proteins, potentially altering their function and stability.
Case Studies
Recent studies have focused on the compound's role in drug development and its potential as an intermediate in synthesizing biologically active compounds.
- Study on Anticancer Activity : In vitro tests have shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds with similar structural features demonstrated IC50 values ranging from 0.2 to 5.8 µM against various cancer cell lines, indicating promising therapeutic potential .
Comparative Analysis
The biological activity of this compound can be compared with other pyrrolidine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl group instead of hydroxypropyl | Slightly less bulky, influencing reactivity |
| Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | Tosyloxy group | More reactive in nucleophilic substitution |
| Tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate | Different hydroxyalkyl chain | Offers distinct reactivity patterns |
The unique structure of this compound balances reactivity and stability, making it valuable in organic synthesis .
Applications in Drug Development
The compound serves as a crucial building block for synthesizing more complex molecules with potential pharmaceutical applications. Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting diseases such as cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
